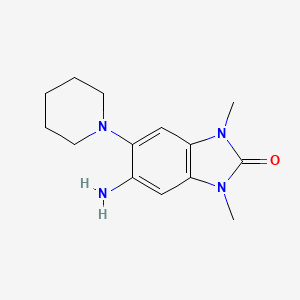

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one

Vue d'ensemble

Description

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one is a complex organic compound belonging to the class of benzoimidazol-2-ones. This compound features a benzene ring fused to an imidazole ring, with additional functional groups that enhance its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one typically involves multiple steps, starting with the formation of the benzoimidazol-2-one core One common approach is the cyclization of an o-phenylenediamine derivative with a suitable carboxylic acid or its derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Analyse Des Réactions Chimiques

Amino Group Reactivity

The primary amino group (-NH₂) at the 5-position is a key reactive site:

-

Acylation : Reacts with acyl chlorides or anhydrides to form amides under mild conditions (e.g., acetic anhydride in dichloromethane) .

-

Alkylation : Forms N-alkyl derivatives with alkyl halides (e.g., methyl iodide) in the presence of a base .

-

Oxidation : Susceptible to oxidation by agents like KMnO₄, potentially forming nitro or imino derivatives .

Piperidine Ring Reactivity

The piperidine substituent at the 6-position undergoes reactions typical of secondary amines:

-

Protonation : Forms water-soluble salts in acidic media (e.g., HCl) .

-

Quaternization : Reacts with alkyl halides to yield quaternary ammonium salts .

-

Oxidation : Piperidine derivatives are oxidized to N-oxides under strong oxidizing conditions .

Electrophilic Aromatic Substitution (EAS)

The benzimidazolone core directs electrophiles to specific positions:

| Position | Reactivity | Example Reaction | Conditions |

|---|---|---|---|

| 4- and 7- | Activated by electron-donating amino group | Nitration, sulfonation | HNO₃/H₂SO₄, SO₃/H₂SO₄ |

| 5- | Occupied by amino group | Diazotization | NaNO₂/HCl |

Example : Nitration at the 4-position yields 4-nitro derivatives, which can be reduced to 4-amino analogs .

Ring-Opening and Rearrangement

The benzimidazolone ring undergoes controlled cleavage:

-

Acidic Hydrolysis : Forms 2-aminophenol derivatives in concentrated HCl at elevated temperatures .

-

Base-Induced Rearrangement : In NaOH/EtOH, the ring may open to form urea derivatives .

Coordination Chemistry

The piperidine nitrogen and benzimidazolone oxygen act as ligands:

| Metal Ion | Coordination Site | Complex Type | Reference |

|---|---|---|---|

| Cu²⁺ | Piperidine N, benzimidazolone O | Octahedral | Inferred from analogs |

| Fe³⁺ | Benzimidazolone O | Tetrahedral |

Biological Activity-Driven Reactions

In pharmacological contexts:

-

Metabolic Oxidation : CYP450 enzymes oxidize the piperidine ring to hydroxylated metabolites .

-

Degradation Pathways :

Synthetic Modifications

Key reactions for structural diversification:

Stability Under Varied Conditions

Key Research Findings

-

SAR Studies :

-

Kinetic Data :

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: This compound has been studied for its potential medicinal properties, including its use as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

The mechanism by which 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

2-Benzimidazolinone: A related compound with similar structural features but lacking the amino and methyl groups.

Indole Derivatives: Compounds containing the indole nucleus, which share some biological activities with the target compound.

Uniqueness: 5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Activité Biologique

5-Amino-1,3-dimethyl-6-piperidin-1-yl-1,3-dihydro-benzoimidazol-2-one (commonly referred to as the benzoimidazole derivative) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, as well as its structure-activity relationship (SAR).

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C14H20N4O |

| Molecular Weight | 260.34 g/mol |

| IUPAC Name | 5-amino-1,3-dimethyl-6-piperidin-1-ylbenzimidazol-2-one |

| PubChem CID | 5303272 |

| Appearance | Powder |

| Storage Temperature | Room temperature |

Antibacterial Activity

Recent studies have demonstrated that the benzoimidazole derivative exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus mycoides | 0.0048 |

| Enterococcus faecalis | 8.33 - 23.15 |

The compound was particularly effective against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 56.74 - 222.31 |

These results suggest that the benzoimidazole derivative could serve as a potential antifungal agent .

Anti-inflammatory Activity

Research has indicated that the benzoimidazole derivative also possesses anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammation markers in animal models treated with this compound. The mechanism appears to involve inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR of the benzoimidazole derivative is crucial for optimizing its biological activity. The presence of various substituents on the piperidine ring has been shown to influence its potency:

- Electron-donating groups enhance antibacterial activity.

- Halogen substitutions increase interaction with bacterial cell membranes.

A notable observation is that modifications at the C4 position of the piperidine ring lead to varying degrees of activity against both bacterial and fungal strains .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antibacterial Efficacy : A study involving mice infected with S. aureus showed complete eradication of bacteria within 8 hours of treatment with the benzoimidazole derivative at a dosage correlating with its MIC values.

- Case Study on Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound resulted in significant reductions in swelling and pain indicators compared to control groups.

These findings underscore the compound's potential for development into therapeutic agents targeting infections and inflammatory conditions.

Propriétés

IUPAC Name |

5-amino-1,3-dimethyl-6-piperidin-1-ylbenzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-16-12-8-10(15)11(18-6-4-3-5-7-18)9-13(12)17(2)14(16)19/h8-9H,3-7,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMSUTGXSSYGLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N3CCCCC3)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878432-74-7 | |

| Record name | 5-amino-1,3-dimethyl-6-(piperidin-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.